molecular formula C8H15NO B13254174 1-Azabicyclo[3.3.1]nonan-3-ol CAS No. 88721-80-6

1-Azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13254174
CAS No.: 88721-80-6
M. Wt: 141.21 g/mol
InChI Key: DRLCBKGAHHDWTQ-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.3.1]nonan-3-ol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLCBKGAHHDWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CN(C1)C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632642
Record name 1-Azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88721-80-6
Record name 1-Azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the 1 Azabicyclo 3.3.1 Nonane Core in Chemical Research

The 1-azabicyclo[3.3.1]nonane framework is a prominent structural motif in a variety of biologically active compounds. rsc.org Its rigid bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This structural rigidity is a key feature that makes the 1-azabicyclo[3.3.1]nonane core an attractive scaffold in medicinal chemistry and drug discovery. nih.gov

Derivatives of this core have been investigated for a range of potential therapeutic applications. For instance, compounds incorporating this scaffold have shown promise as 5-HT3 antagonists, which are of interest for their potential to treat conditions like nausea and vomiting. ebi.ac.uknih.gov The constrained nature of the bicyclic system, particularly with a nitrogen atom at the bridgehead position, has been found to be crucial for high-affinity binding to certain receptors. ebi.ac.uknih.gov Furthermore, the azabicyclo[3.3.1]nonane architecture is found in various indole (B1671886) alkaloids with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. rsc.org The versatility of this scaffold also extends to its use as a precursor for the synthesis of more complex molecules and as a component in the development of new materials. rsc.orgsmolecule.com

Overview of the 3 Hydroxyl Functional Group in Azabicyclic Systems

Direct Construction of the 1-Azabicyclo[3.3.1]nonane Scaffold

The direct construction of the 1-azabicyclo[3.3.1]nonane core is a primary focus in synthetic organic chemistry. Various methodologies have been developed to assemble this bicyclic structure, each with its own advantages and applications.

Mannich Reaction Based Approaches

The Mannich reaction is a cornerstone in the synthesis of azabicyclic systems, including the 1-azabicyclo[3.3.1]nonane scaffold. vulcanchem.comsemanticscholar.org This three-component condensation reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid. semanticscholar.org A classic approach involves the reaction of glutaraldehyde, benzylamine, and 3-oxopentanedioic acid to form a bicyclic ketone intermediate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. This intermediate can then be reduced to the corresponding alcohol. The Mannich condensation is valued for its simplicity and efficiency in forming the bicyclic diamine structure. semanticscholar.org Research has also explored the use of conformationally homogeneous cyclic ketones in the Mannich reaction to increase the yield of the major product. semanticscholar.org

In some variations, an intramolecular nitro-Mannich reaction serves as a key step in the enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes. rsc.org This strategy, often following an initial organocatalytic Michael addition, allows for the creation of multiple contiguous stereocenters with high stereoselectivity. rsc.orgresearchgate.net

Catalytic Reduction Pathways from Pyridine (B92270) Precursors

Catalytic hydrogenation of pyridine derivatives presents a viable route to the saturated 1-azabicyclo[3.3.1]nonane system. This approach is particularly useful for producing specific stereoisomers. For instance, the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using a ruthenium complex catalyst can yield the corresponding endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. google.com This method is noted for its cost-effectiveness and high selectivity for the endo isomer, making it suitable for larger-scale production. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity.

Dieckmann Cyclization Strategies

The Dieckmann cyclization, an intramolecular condensation of a dicarboxylic ester to form a cyclic β-keto ester, is a powerful tool for constructing the bicyclic core of azabicyclo[3.3.1]nonanes. smolecule.comrsc.org This strategy has been historically significant in the synthesis of related bicyclic systems. smolecule.com The synthesis of 2-azabicyclo[3.3.1]nonanes, for example, has utilized a Dieckmann condensation of a diester to form a bicyclic enolester as a key step. nih.gov In the context of synthesizing sarpagine (B1680780) alkaloids, which contain the 9-azabicyclo[3.3.1]nonane scaffold, the Dieckmann condensation has been employed to establish the correct stereochemistry of the bicyclic system from a tryptophan-derived intermediate. acs.orgnih.gov A unified approach for constructing the bicyclo[3.3.1]nonane-2,4,9-trione core has also been reported, involving a sequential process of two distinct Dieckmann condensation reactions from a linear precursor. rsc.org

Aldol (B89426) Condensation Routes

Intramolecular aldol condensation reactions provide another effective pathway to the bicyclo[3.3.1]nonane framework. nih.gov Base-promoted intramolecular aldolization has been extensively investigated for the synthesis of the prenylated bicyclononane core of various natural products. nih.gov For instance, a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation have been key steps in synthesizing bicyclo[3.3.1]nonan-9-one cores. nih.gov Furthermore, acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of diketones has been reported to achieve bicyclo[3.3.1]nonenone structures. nih.gov Organocatalyzed aldol condensations have also been employed to construct the bicyclo[3.3.1]nonane core. nih.gov

Alternative Ring-Formation Reactions

Beyond the more common strategies, several other ring-forming reactions have been successfully applied to the synthesis of the 1-azabicyclo[3.3.1]nonane scaffold.

Effenberger-type Cyclization: This methodology involves the reaction of an enol ether with malonyl dichloride to form a bicyclo[3.3.1]nonane ring system. rsc.orgnih.gov It has been utilized to synthesize the bicyclo[3.3.1]nonane-2,4,9-trione system. rsc.org

Michael Addition: The Michael addition is a versatile reaction for forming carbon-carbon bonds and has been employed in various strategies to construct the 1-azabicyclo[3.3.1]nonane framework. researchgate.net A stereocontrolled bridging Michael addition has been studied to create densely functionalized 1-azabicyclo[3.3.1]nonane frameworks. researchgate.netresearchgate.net In some approaches, a tandem conjugative isomerization-bridging Michael addition mediated by an amine has led to the diastereoselective synthesis of these scaffolds. researchgate.net Furthermore, an organocatalytic Michael addition of N-protected piperidine (B6355638) ketoesters to nitroalkenes is a key transformation in the enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes. rsc.orgresearchgate.net

Stereoselective Synthesis of this compound Isomers

Achieving stereocontrol in the synthesis of this compound is critical, as the biological activity of such compounds is often dependent on their specific stereochemistry. Several strategies have been developed to selectively synthesize different isomers of this alcohol.

The reduction of the corresponding ketone, 1-azabicyclo[3.3.1]nonan-3-one, is a common method for introducing the hydroxyl group. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions. For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol (B129727) can produce the endo-alcohol. google.com The use of ruthenium complex catalysts in the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives has been shown to be highly selective for the endo-isomer. google.com

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of highly substituted 1-azabicyclo[3.3.1]nonanes, which can then be converted to the desired alcohol. rsc.org A methodology based on an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction has been shown to produce highly functionalized 1-azabicyclo[3.3.1]nonanes with up to 98% enantiomeric excess (ee) and greater than 99:1 diastereomeric ratio (d.r.). rsc.org These highly stereodefined intermediates can then be further elaborated to specific isomers of this compound.

Below is a table summarizing key stereoselective methods and their outcomes:

Starting MaterialReagents and ConditionsProductStereoselectivity
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium borohydride, Methanolendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-olPredominantly endo
9-Azabicyclo[3.3.1]nonan-3-one derivativeH₂, Ruthenium complex catalystendo-9-Azabicyclo[3.3.1]nonan-3-ol derivativeHigh selectivity for endo isomer
N-protected piperidine ketoester and nitroalkeneOrganocatalyst (e.g., bifunctional thiourea)Highly functionalized 1-azabicyclo[3.3.1]nonaneup to 98% ee, >99:1 d.r.

Reduction of 1-Azabicyclo[3.3.1]nonan-3-one Precursors

The conversion of 1-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding this compound is a critical step that can be accomplished through several reductive methods. The ketone precursor itself is often synthesized via a Mannich reaction involving reagents like glutaraldehyde, an amine (e.g., benzylamine), and 3-oxopentanedioic acid. google.com The subsequent reduction of the ketone is a key transformation, with common methods including the use of hydride reducing agents or catalytic hydrogenation. google.comsmolecule.com

The use of hydride reducing agents, particularly sodium borohydride (NaBH₄), is a well-established method for the reduction of 1-azabicyclo[3.3.1]nonan-3-one precursors. smolecule.com This method is valued for its operational simplicity and selectivity. The reaction is typically performed in a protic solvent such as methanol at controlled temperatures, often cooled to 0°C to manage the reaction rate and enhance stereoselectivity. google.com The stereochemical outcome of the reduction with sodium borohydride preferentially yields the endo-alcohol isomer. google.com This stereoselectivity is attributed to the steric and electronic effects within the rigid bicyclic framework. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in methanol proceeds at 0°C and, after warming to ambient temperature for 12 hours, yields the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.com

Table 1: Sodium Borohydride Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

ParameterConditionSource
Precursor 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one google.com
Reducing Agent Sodium borohydride (NaBH₄) google.com
Solvent Methanol google.com
Temperature Cooled to 0°C, then warmed to ambient google.com
Reaction Time 12 hours google.com
Primary Product endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com

Catalytic hydrogenation represents a highly efficient and cost-effective alternative for the synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives. google.com This method involves reacting the ketone precursor with hydrogen gas in the presence of a ruthenium complex catalyst. google.compatsnap.com This approach is noted for its mild reaction conditions, high selectivity for the desired endo isomer, and suitability for large-scale industrial production. google.com The process generates minimal waste compared to reductions using boron-based reagents. google.com A typical procedure involves the hydrogenation of the precursor in a solvent like isopropyl alcohol at temperatures ranging from 25–50°C and under hydrogen pressures of 10–50 atm, which can achieve conversions greater than 99%. patsnap.com

Table 2: Ruthenium-Catalyzed Hydrogenation Conditions

ParameterConditionSource
Catalyst Ruthenium complex google.com
Reactant Hydrogen gas google.com
Temperature 25°C - 50°C patsnap.com
Pressure 10 - 50 atm patsnap.com
Conversion Rate >99%
Stereoselectivity High selectivity for endo isomer google.com

Asymmetric Synthesis Approaches for Chiral Centers

For applications requiring enantiomerically pure compounds, asymmetric synthesis strategies are employed. These methods aim to create specific chiral centers within the molecule. One effective approach is the use of asymmetric catalysis during the reduction step. For example, employing a chiral ruthenium complex, such as RuCl[(S)-BINAP], for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives can yield the endo-3-hydroxy product with high enantioselectivity, reaching up to 99% enantiomeric excess (ee). Other stereoselective synthesis methods may involve the use of chiral auxiliaries to guide the stereochemical outcome of the reaction.

Protecting Group Strategies in Complex Molecule Synthesis

In the multi-step synthesis of complex molecules containing the this compound scaffold, protecting groups are crucial for masking reactive functional groups, particularly the nitrogen atom of the bicyclic amine. researchgate.net The benzyl group is a common protecting group for the nitrogen at the 9-position. google.com For example, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is a key intermediate that can be reduced to the corresponding alcohol. google.com This benzyl group can later be removed via catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst, to yield the free secondary amine. google.com

Another widely used protecting group is the tert-butoxycarbonyl (Boc) group. google.com It can be introduced by reacting the unprotected amine with di-tert-butyl dicarbonate. google.com The carbobenzyloxy (Cbz) group is also utilized as a protecting group that can be selectively removed under mild conditions, allowing for subsequent functionalization of the nitrogen atom. researchgate.netsmolecule.com The use of an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for precise and sequential modifications of the molecule. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yields and purity. researchgate.net In the Mannich reaction used to form the ketone precursor, controlling parameters such as temperature (e.g., heating to 50°C for 4 hours) and pH is critical. google.comorgsyn.org Similarly, for the reduction step, temperature control is vital; sodium borohydride reductions are often initiated at 0°C, while catalytic hydrogenations may be performed at temperatures between 25-50°C. google.compatsnap.com The duration of the reaction, or aging time, is also optimized; for instance, a Mannich reaction may be aged for 20 hours at 5°C followed by 20 hours at 25°C to ensure completion. orgsyn.org The choice of solvent (e.g., methanol for borohydride reductions, isopropyl alcohol for hydrogenation) and the precise molar equivalents of reagents are carefully selected to drive the reaction to completion and minimize side products. google.comorgsyn.org

Purification and Isolation Techniques for Bicyclic Compounds

Following the synthesis, a multi-step purification process is required to isolate the this compound product with high purity. A common initial step is liquid-liquid extraction. google.com After the reaction is quenched, the aqueous mixture is often basified and then extracted multiple times with an organic solvent like dichloromethane (B109758) or methyl tert-butyl ether. google.com The combined organic phases are then washed, typically with an aqueous sodium bicarbonate solution, to remove acidic impurities.

For further purification, column chromatography is frequently employed. google.com Silica gel is used as the stationary phase, and a solvent system, such as a mixture of dichloromethane and methanol, is used as the eluent to separate the desired compound from any remaining starting materials or by-products. google.com Finally, crystallization or concentration of the purified solution under reduced pressure can yield the final product as a solid or oil.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for the structural elucidation of 1-Azabicyclo[3.3.1]nonan-3-ol, offering detailed insights into the molecular framework and stereochemistry. Analysis of various NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information about the chemical environment of each nucleus in this compound.

The ¹H NMR spectrum displays signals for each unique proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment, with protons adjacent to the nitrogen atom and the hydroxyl-bearing carbon (C3) being shifted downfield. The signal for the proton on C3 (H3) typically appears as a multiplet, with its chemical shift and multiplicity being highly dependent on the stereochemistry of the hydroxyl group. The protons on carbons adjacent to the bridgehead nitrogen (C2 and C8) are also shifted downfield.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atom bonded to the hydroxyl group (C3) is significantly deshielded and appears at a characteristic downfield chemical shift. The bridgehead carbons (C5 and C9) and the carbons adjacent to the nitrogen (C2 and C8) also have distinct chemical shifts that are crucial for structural confirmation. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although the latter is not present in this specific compound. nih.govscience.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 1-Azabicyclo[3.3.1]nonane Skeleton Note: These are approximate values for the core structure; shifts for this compound will be influenced by the C3-OH group.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2/C82.5 - 3.545 - 55
C3/C71.5 - 2.2 (CH₂), 3.8 - 4.2 (CH-OH)25 - 35 (CH₂), 60 - 70 (CH-OH)
C4/C61.5 - 2.218 - 25
C52.0 - 2.825 - 35
C93.0 - 3.845 - 55

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. nih.govscience.govresearchgate.netorgsyn.org

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two to three bonds. It is used to trace the connectivity within the individual rings of the bicyclic system. For instance, a cross-peak between H2 and H3 would confirm their adjacency. orgsyn.orgacs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. orgsyn.orgacs.org This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). orgsyn.orgacs.org HMBC is critical for connecting different fragments of the molecule and confirming the bicyclic framework. For example, correlations from the protons on C2 and C4 to the bridgehead carbon C5 would help establish the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and conformation of the molecule. acs.orgeurekaselect.com For example, NOESY can help determine the relative orientation of the hydroxyl group (axial vs. equatorial) by observing its spatial proximity to other protons in the rings. acs.orgeurekaselect.com

The chemical shifts in ¹³C NMR are highly sensitive to the stereochemical environment. This sensitivity can be exploited to determine the orientation of substituents, such as the hydroxyl group at the C3 position. The key principle used is the γ-gauche effect .

An axial substituent on a cyclohexane-like ring introduces steric compression on the syn-axial atoms at the γ-position (three bonds away), causing an upfield shift (shielding) of the corresponding carbon signals. In the context of this compound:

If the C3-hydroxyl group is in an axial orientation , it will cause a γ-gauche interaction with the axial protons on the bridgehead carbons C5 and C9. This steric hindrance leads to a noticeable shielding (a shift to a lower ppm value) of the C5 and C9 carbon signals compared to the isomer with an equatorial hydroxyl group.

If the C3-hydroxyl group is equatorial , this steric interaction is absent, and the C5 and C9 signals will appear at a more downfield position.

By comparing the observed chemical shifts of C5 and C9 with those of model compounds or theoretical predictions, the stereochemistry at C3 can be confidently assigned. clockss.org

The concept of N-invertomers arises in N-substituted azabicyclic systems where the substituent on the nitrogen can adopt different spatial orientations (e.g., axial or equatorial). academie-sciences.fr For the specific compound this compound, the nitrogen atom is a tertiary bridgehead atom and is not substituted with an external group. Its lone pair of electrons has a fixed orientation, and therefore, the study of N-invertomers is not applicable to this parent compound.

However, for N-alkyl or N-acyl derivatives of the related 9-azabicyclo[3.3.1]nonane (granatane) system, NMR spectroscopy is a crucial tool for studying the equilibrium between different N-invertomers. academie-sciences.fracs.org The relative stability and population of these invertomers can be determined by analyzing ¹³C NMR chemical shifts, as the orientation of the N-substituent influences the chemical shifts of the adjacent and γ-positioned carbons. academie-sciences.fr

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H StretchAlcohol (-OH)3200 - 3600Broad, strong
C-H StretchAlkane (sp³ C-H)2850 - 3000Strong, sharp
C-O StretchSecondary Alcohol1050 - 1150Strong
C-N StretchTertiary Amine1000 - 1200Medium to weak

The most prominent feature would be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, indicating hydrogen bonding. The sharp peaks just below 3000 cm⁻¹ are due to the C-H stretching of the saturated bicyclic framework. The presence of strong bands for C-O and C-N stretching in the fingerprint region further corroborates the structure. clockss.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the structural fragments of the compound. For this compound (C₈H₁₅NO), the molecular weight is 141.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 141. As per the nitrogen rule, a compound with an odd number of nitrogen atoms has an odd nominal molecular weight, which is consistent for this compound. libretexts.org

The fragmentation pattern is dictated by the most stable carbocations and neutral losses that can be formed. Key fragmentation pathways for this compound would include:

Loss of water: A common fragmentation for alcohols, leading to a peak at m/z 123 ([M-H₂O]⁺). libretexts.org

Alpha-cleavage: This is a characteristic fragmentation for both amines and alcohols. Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for amines and would lead to several stable, nitrogen-containing fragment ions. Similarly, cleavage adjacent to the hydroxyl group is also possible.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Origin
141[C₈H₁₅NO]⁺Molecular Ion (M⁺)
123[C₈H₁₃N]⁺Loss of H₂O
112[C₇H₁₂N]⁺Alpha-cleavage at C2-C3 bond
98[C₆H₁₂N]⁺Alpha-cleavage with ring opening

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₈H₁₅NO). acs.org

X-ray Crystallography for Solid-State Structural and Stereochemical Determination

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive understanding of the molecule's conformation and stereochemistry in the solid state. For bicyclic systems like this compound, X-ray diffraction studies are invaluable for establishing the ring conformation, the relative orientation of substituents, and the nature of intermolecular interactions, such as hydrogen bonding.

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature indicates that while the crystal structures of numerous derivatives of the azabicyclo[3.3.1]nonane framework have been determined, specific crystallographic data for the parent compound, this compound, is not publicly available. However, the existing body of research on closely related structures provides significant insight into the likely solid-state conformation of this molecule.

Studies on various derivatives of 9-azabicyclo[3.3.1]nonan-3-ol and other isomers have consistently shown that the bicyclic system predominantly adopts a twin-chair conformation . This is the most stable arrangement for the bicyclo[3.3.1]nonane ring system. In this conformation, both six-membered rings exist in a chair form. For instance, the crystal structure of (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride, a derivative containing the 3-azabicyclo[3.3.1]nonane core, reveals a twin-chair conformation for the bicyclic structure.

In the case of this compound, it is anticipated that the molecule would crystallize in a twin-chair conformation. The hydroxyl group at the C3 position could adopt either an axial or equatorial orientation. The specific orientation would be influenced by steric and electronic factors, as well as the packing forces within the crystal lattice. Furthermore, the hydroxyl group and the nitrogen atom at the bridgehead position are capable of participating in intermolecular hydrogen bonding, which would be a dominant feature in the crystal packing.

While experimental data for this compound is not available, the table below presents representative crystallographic data for a closely related derivative, 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate, to illustrate the type of information obtained from such an analysis. nih.gov This compound, despite its substitutions, contains the fundamental bicyclo[3.3.1]nonane framework and its analysis confirmed a chair-chair conformation in the solid state. nih.gov

Table 1. Representative Crystallographic Data for a Derivative of the Azabicyclo[3.3.1]nonane Framework.

Parameter 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.438(3)
b (Å) 22.423(5)
c (Å) 8.889(2)
**β (°) ** 108.99(2)
**Volume (ų) ** 2156.4(8)
Z 4
Conformation Chair-Chair

Data obtained for a substituted derivative to illustrate typical crystallographic parameters.

The determination of the crystal structure of this compound would be a valuable contribution to the structural chemistry of this class of compounds, allowing for a precise understanding of its solid-state conformation and hydrogen bonding networks.

Conformational Analysis and Dynamics of the 1 Azabicyclo 3.3.1 Nonane System

Theoretical and Computational Approaches to Conformational Studies

Computational chemistry provides powerful tools to investigate the conformational landscape of the 1-azabicyclo[3.3.1]nonane system, offering insights into the stability of different conformers and the energy barriers between them.

Molecular Mechanics Calculations for Conformer Stability

Molecular mechanics (MM) calculations are a cornerstone in predicting the most stable conformations of molecules. These methods use classical mechanics to model the potential energy of a system as a function of its atomic coordinates. For the 1-azabicyclo[3.3.1]nonane system, MM calculations have been instrumental in assessing the relative stabilities of various conformers.

For instance, in the related 1-azabicyclo[3.3.1]nonan-2-one system, molecular mechanics calculations have shown that the boat-chair conformation is more stable than the twin-boat conformation by 4.0 kJ mol⁻¹. rsc.org However, the introduction of substituents can alter this preference. An endo methyl group at the 7-position causes the twin-boat conformation to become more stable by 5.2 kJ mol⁻¹. rsc.org These calculations highlight the delicate balance of steric interactions that govern conformational preferences.

Computational studies on 5-(chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride suggest that electron-withdrawing substituents can stabilize the chair conformation by mitigating the steric repulsion from the nitrogen lone pair. smolecule.com This indicates that electronic effects, in addition to sterics, play a crucial role in determining the most stable conformer.

Table 1: Calculated Relative Stabilities of 1-Azabicyclo[3.3.1]nonan-2-one Conformers
CompoundConformationRelative Stability (kJ mol⁻¹)
5-methyl-1-azabicyclo[3.3.1]nonan-2-oneBoat-ChairMore stable by 4.0
5-methyl-1-azabicyclo[3.3.1]nonan-2-oneTwin-BoatLess stable
7-endo-methyl-5-methyl-1-azabicyclo[3.3.1]nonan-2-oneTwin-BoatMore stable by 5.2
7-endo-methyl-5-methyl-1-azabicyclo[3.3.1]nonan-2-oneBoat-ChairLess stable

Ab Initio and Quantum Mechanical Calculations for Potential Energy Surfaces

While molecular mechanics provides a good initial assessment, ab initio and quantum mechanical (QM) calculations offer a more accurate description of the potential energy surface (PES). These methods solve the Schrödinger equation for the electronic structure of the molecule, providing detailed information about energies and geometries. openreview.net Recent advancements have made it possible to apply these methods to relatively large organic molecules. researchgate.net

For the bicyclo[3.3.1]nonane system, Time-Dependent Density Functional Theory (TDDFT) calculations have been successfully used to determine the absolute configuration of dione (B5365651) derivatives by comparing calculated and experimental chiroptical spectroscopy data. researchgate.net These high-level calculations confirmed that the chair-chair conformer is the most populated. researchgate.net The development of machine-learning based approaches, such as molecular-orbital-based machine learning (MOB-ML), is further accelerating the generation of accurate potential energy surfaces with the precision of high-level methods like CCSD(T) at a fraction of the computational cost. nih.gov These methods enable the exploration of ground and excited vibrational states, providing a comprehensive understanding of the molecule's dynamics. nih.gov

Analysis of Nitrogen Inversion Processes and Strain Effects

A key dynamic process in the 1-azabicyclo[3.3.1]nonane system is nitrogen inversion, the pyramidal inversion of the nitrogen atom. The energy barrier to this process is influenced by the steric and electronic environment of the nitrogen. scilit.com In the 1-azabicyclo[3.3.1]nonane framework, the bicyclic structure imposes significant strain, which can affect the rate of nitrogen inversion. acs.org

Studies on related polycyclic tertiary amines have shown that strain plays a rate-determining role in nitrogen inversion. acs.org The lone pair of electrons on the nitrogen atom can cause significant steric repulsion, particularly with nearby hydrogen atoms, influencing the conformational equilibrium. smolecule.com In the case of 3-fluoro-9-azabicyclo[3.3.1]nonane, molecular dynamics simulations indicate that the electron-withdrawing effect of the fluorine atom increases the energy barrier for ring-flipping by approximately 2.3 kcal/mol compared to non-fluorinated analogs. smolecule.com This highlights how substituents can electronically modulate the strain and dynamics of the bicyclic system.

Experimental Elucidation of Conformational Preferences

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide crucial data to validate and refine the theoretical models of conformation.

NMR Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. By analyzing chemical shifts, coupling constants, and through-space interactions (via NOESY experiments), the preferred conformation of the 1-azabicyclo[3.3.1]nonane system can be elucidated.

For many derivatives of 3,7-diazabicyclo[3.3.1]nonane, ¹H NMR spectral analysis, specifically the observation of large geminal coupling constants (10.5-11 Hz) and vicinal coupling constants (3.0-6.0 Hz) for the protons at C2, C4, C6, and C8, has revealed a "chair-chair" conformation for both piperidine (B6355638) rings. semanticscholar.org

The dominant conformation for the 1-azabicyclo[3.3.1]nonane system is the twin-chair conformation, where both six-membered rings adopt a chair-like geometry. smolecule.com However, this ideal chair-chair conformation can be distorted.

In some bicyclo[3.3.1]nonane systems, the rings can be flattened to alleviate steric strain. researchgate.net For example, in 2-chlorobicyclo rsc.orgsmolecule.comsmolecule.comnonan-9-one, each ring is distinctly flattened. researchgate.net The degree of flattening can vary depending on the substituents and heteroatoms present in the rings. researchgate.net

The presence of a hydroxyl group, as in 1-Azabicyclo[3.3.1]nonan-3-ol, can introduce intramolecular hydrogen bonding, which may favor alternative conformations. For instance, in certain 3-thia-7-azabicyclo[3.3.1]nonan-9-ols, the epimeric alcohols with an axial hydroxyl group adopt a predominant boat-chair conformation due to hydrogen bonding between the hydroxyl proton and the nitrogen's lone pair. researchgate.net NOESY data for a synthetic [3.3.1]azabicycle has shown that the piperidine ring adopts a chair conformation in solution. nih.gov The protonated form of this azabicycle was found to adopt a true-boat/true-chair conformation in its crystal lattice but a true-chair/true-chair conformation in solution. nih.gov

X-ray diffraction studies on related systems have provided solid-state evidence for both chair-chair and chair-boat conformers. For example, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate exists as a chair-chair conformer in the solid state, while the corresponding ketone is a chair-boat conformer. nih.gov

Identification of Boat-Chair and Twin-Boat Conformations

In the 1-azabicyclo[3.3.1]nonane system, the boat-chair and twin-boat conformations are key players in the conformational landscape, often influenced by substitution patterns. The boat-chair conformation involves one of the six-membered rings adopting a boat form while the other remains in a chair conformation. The twin-boat conformation, as the name suggests, has both rings in a boat form. The existence of these conformations is often a strategy to alleviate steric strain.

For instance, in certain 3,7-diazabicyclo[3.3.1]nonane derivatives, the boat-chair conformation is adopted to mitigate the severe 1,3-diaxial steric repulsion that would occur between aryl groups in a twin-chair arrangement. rsc.org Similarly, the presence of an endo methyl substituent at the C7 position in 5-methyl-1-azabicyclo[3.3.1]nonan-2-one favors the twin-boat conformation. rsc.orgresearchgate.net

Studies on 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one have revealed the presence of a chair-boat conformer in the solid state, with the sulfur atom residing in the boat portion of the bicyclic ring. nih.gov This highlights how heteroatoms within the bicyclic system can influence the conformational preference.

Influence of Substituents on Conformational Equilibrium

Substituents play a pivotal role in dictating the preferred conformation of the 1-azabicyclo[3.3.1]nonane skeleton. The position and nature of the substituent can shift the equilibrium between the twin-chair, boat-chair, and twin-boat forms.

A notable example is the effect of substituents at the nitrogen atom. The attachment of electron-withdrawing groups, such as acetyl or nitroso groups, to the nitrogen in related 2,6-disubstituted piperidine rings can induce significant changes in the ring conformation. niscpr.res.in This is attributed to the lone pair of electrons on the nitrogen participating in conjugation, which alters the hybridization and steric requirements around the nitrogen atom. niscpr.res.in In the case of N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane, the molecule prefers a twin-chair conformation, albeit with a slight flattening at the nitrogen end. niscpr.res.in

The introduction of bulky substituents can also force the system into a non-chair conformation to avoid unfavorable steric interactions. For example, unless there is a 7-endo substituent, 3-azabicyclo[3.3.1]nonanes typically exist in a twin-chair conformation. researchgate.net However, molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one showed that while the boat-chair conformation is more stable than the twin-boat, an endo methyl group at position 7 makes the twin-boat conformation the more favored one by 5.2 kJ mol⁻¹. rsc.org

The following table summarizes the influence of selected substituents on the conformational preferences of azabicyclo[3.3.1]nonane derivatives:

Compound/DerivativeSubstituent(s)Preferred ConformationReference(s)
5-methyl-1-azabicyclo[3.3.1]nonan-2-one5-methylBoat-Chair rsc.org
5-methyl-1-azabicyclo[3.3.1]nonan-2-one7-endo-methylTwin-Boat rsc.org
N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonaneN-acetyl, 2,4-diphenylFlattened Twin-Chair niscpr.res.in
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one7-benzyl, 3-thiaChair-Boat nih.gov
2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes2,4,6,8-tetraarylBoat-Chair rsc.org

X-ray Diffraction for Solid-State Conformation

X-ray diffraction is a powerful technique for unequivocally determining the solid-state conformation of molecules. For the 1-azabicyclo[3.3.1]nonane system, X-ray crystallography has provided definitive evidence for the existence of various conformations.

For example, the crystal structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one confirmed a boat-chair conformation in the solid state. rsc.org In another instance, the X-ray analysis of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol showed it exists in a chair-chair form, while the sulfur-containing analogue, 7-benzyl-9-(4-N,N-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, was found in a rare stable chair-boat form. tandfonline.com This difference underscores the subtle influence of heteroatoms on the solid-state structure.

Furthermore, X-ray diffraction studies on 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one confirmed a chair-chair conformation. researchgate.net The hydroperchlorate salt of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane was also found to adopt a chair-chair conformation in the solid state, in contrast to the chair-boat conformation of its parent ketone. nih.gov

The following table presents crystallographic data for selected 1-azabicyclo[3.3.1]nonane derivatives:

CompoundConformationSpace GroupCell ParametersReference(s)
5-phenyl-1-azabicyclo[3.3.1]nonan-2-oneBoat-ChairPca2₁a=12.253(3) Å, b=8.372(2) Å, c=11.665(3) Å rsc.org
7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-olChair-Chair-- tandfonline.com
7-benzyl-9-(4-N,N-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-olChair-Boat-O-H...N distance: 2.61(14) Å tandfonline.com
6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneChair-ChairPnama=9.353(4) Å, b=7.733(4) Å, c=23.03(2) Å researchgate.net
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorateChair-Chair-- nih.gov

Intramolecular Interactions Governing Conformational Preferences

Intramolecular interactions are the driving forces behind the conformational preferences in the 1-azabicyclo[3.3.1]nonane system. These non-bonded interactions can either stabilize or destabilize certain conformations.

A key interaction is the transannular interaction, which occurs between atoms across the ring system. In the twin-chair conformation, there can be significant steric repulsion between the C3 and C7 axial hydrogens. To alleviate this, the cyclohexane (B81311) rings may flatten. vu.lt In 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, the O(3)-N(7) contact distance of 2.776 (3) Å, which is less than the sum of their van der Waals radii, indicates a significant transannular interaction that leads to a flattening of the oxygen-containing ring and a puckering of the nitrogen-containing ring. researchgate.net

Hydrogen bonding also plays a crucial role. In the chair-boat conformation of epimeric alcohols of 3-azabicyclo[3.3.1]nonan-9-ones, intramolecular hydrogen bonding can occur between the hydroxyl group and the unshared electron pair of the nitrogen atom, stabilizing the boat form of the piperidine ring. researchgate.net X-ray analysis of 7-benzyl-9-(4-N,N-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol revealed an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen atom in the piperidine ring, with an O...N distance of 2.61(14) Å. tandfonline.com

Furthermore, in protonated 3-azabicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character has been observed between a C-H and an N+-H hydrogen, resulting in an energy lowering of 4.24 kcal mol⁻¹. rsc.org This demonstrates the diverse nature of intramolecular forces that can influence the conformation of these bicyclic systems.

Chemical Reactivity and Derivatization Strategies of 1 Azabicyclo 3.3.1 Nonan 3 Ol

Reactions at the Hydroxyl Group (C-3 Position)

The secondary alcohol at the C-3 position is a key functional group for a variety of chemical transformations, allowing for the introduction of diverse substituents and the alteration of the compound's stereochemistry.

Esterification and Etherification Reactions

The hydroxyl group of 1-azabicyclo[3.3.1]nonan-3-ol can readily undergo esterification with carboxylic acids or their derivatives to form corresponding esters. smolecule.com These reactions can enhance the lipophilicity and, in some cases, the biological activity of the parent molecule. evitachem.com Similarly, etherification reactions can be employed to introduce a variety of alkyl or aryl groups at the C-3 position. For instance, reaction with aryl halides under appropriate conditions can yield ether derivatives. googleapis.com

Detailed research has explored these transformations. For example, the synthesis of various ester and ether derivatives has been a key strategy in the development of monoamine reuptake inhibitors. googleapis.comgoogle.com The choice of reagents and reaction conditions can influence the stereochemical outcome, yielding either endo or exo products.

Table 1: Examples of Esterification and Etherification Reactions

ReactantReagentProduct TypeApplication
This compoundCarboxylic Acid/Acyl ChlorideEsterProdrug synthesis, modification of pharmacokinetic properties
This compoundAlkyl/Aryl HalideEtherSynthesis of biologically active analogs

Oxidation to Ketone Derivatives

Oxidation of the C-3 hydroxyl group provides a straightforward route to the corresponding ketone, 1-azabicyclo[3.3.1]nonan-3-one. This ketone is a versatile intermediate for further functionalization. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents and milder, more selective methods. smolecule.comevitachem.com

Recent advancements have focused on developing environmentally benign and efficient oxidation protocols. For example, catalytic aerobic oxidation using systems like Fe(NO₃)₃·9H₂O in combination with 9-azabicyclo[3.3.1]nonan-N-oxyl (ABNO) has been shown to be effective for a broad range of alcohols, including bicyclic systems. organic-chemistry.orgorganic-chemistry.org These methods offer high yields and operate under mild conditions, often using ambient air as the oxidant. organic-chemistry.org

Table 2: Oxidation of this compound

Oxidizing Agent/SystemProductKey Features
Potassium permanganate, chromium trioxide1-Azabicyclo[3.3.1]nonan-3-oneTraditional, effective reagents
Fe(NO₃)₃·9H₂O / ABNO1-Azabicyclo[3.3.1]nonan-3-oneAerobic oxidation, mild conditions, high efficiency
(MeObpy)CuOTf / ABNO1-Azabicyclo[3.3.1]nonan-3-oneHigh efficiency for various alcohols, room temperature

Reactions at the Bridgehead Nitrogen (N-1/N-9 Position)

The tertiary bridgehead nitrogen atom in the 1-azabicyclo[3.3.1]nonane scaffold is a site of significant reactivity, allowing for a range of modifications that can profoundly impact the molecule's properties. smolecule.com

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling reactions with various electrophiles. N-alkylation with alkyl halides or other alkylating agents introduces alkyl groups onto the nitrogen, forming quaternary ammonium (B1175870) salts. smolecule.com This modification can alter the compound's solubility and biological interactions. For instance, the introduction of a cyclopropylmethyl group via alkylation has been explored in the synthesis of potential therapeutic agents. evitachem.com

N-acylation, the reaction with acyl chlorides or anhydrides, results in the formation of amides. smolecule.com This transformation is often used to introduce specific functional groups or to serve as a protecting group strategy during multi-step syntheses.

Table 3: N-Alkylation and N-Acylation Reactions

Reaction TypeReagentProductSignificance
N-AlkylationAlkyl HalideQuaternary Ammonium SaltModifies solubility and biological activity
N-AcylationAcyl Chloride/AnhydrideN-Acyl DerivativeIntroduction of functional groups, protection of the nitrogen

N-Oxidation Processes

The bridgehead nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The resulting N-oxides can exhibit different biological activities and physicochemical properties compared to the parent amine. A notable application of N-oxidation is in the synthesis of stable nitroxyl (B88944) radicals like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), which is a highly active organocatalyst for the oxidation of alcohols. researchgate.net The synthesis of ABNO often starts from a derivative of 1-azabicyclo[3.3.1]nonane and involves an oxidation step. rsc.orgorgsyn.org

Debenzylation and Other N-Deprotection Methodologies

In many synthetic routes, the nitrogen atom is protected, often with a benzyl (B1604629) group, to prevent unwanted side reactions. The N-benzyl group is commonly introduced during the initial synthesis of the bicyclic framework, for example, through a Mannich reaction involving benzylamine. google.com

The removal of this protecting group, or debenzylation, is a crucial step to yield the free secondary amine. Catalytic hydrogenation is a widely used method for this purpose. google.comepo.org For example, using palladium on carbon (Pd/C) under a hydrogen atmosphere effectively cleaves the N-benzyl bond. google.comepo.org Other N-protecting groups, such as tert-butoxycarbonyl (Boc), are also employed and can be removed under specific conditions, providing flexibility in synthetic design. epo.orggoogle.com

Table 4: Common N-Protecting Groups and Deprotection Methods

Protecting GroupDeprotection Reagent/ConditionProduct
Benzyl (Bn)H₂, Pd/CFree secondary amine
tert-Butoxycarbonyl (Boc)Acid (e.g., TFA, HCl)Free secondary amine

Reactions at Other Skeletal Positions (e.g., C-8, C-2, C-4)

While the hydroxyl group at C-3 and the bridgehead nitrogen are primary sites for derivatization, the carbon skeleton of 1-azabicyclo[3.3.1]nonane offers further opportunities for functionalization. Strategic modifications at positions such as C-2, C-4, and particularly C-8, allow for the synthesis of a diverse range of analogs with tailored properties.

Research has demonstrated expedient syntheses of C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones starting from 2,5-disubstituted pyridines. nih.gov A typical reaction sequence involves the catalytic reduction of the pyridine (B92270) ring to the corresponding piperidine (B6355638). This is followed by a Michael addition reaction with ethyl acrylate (B77674) and a subsequent intramolecular Dieckmann cyclization to yield diastereomeric mixtures of C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes. nih.gov These diastereomers can be separated by chromatography. Subsequent acid-catalyzed decarboxylation of these intermediates furnishes the target C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones. nih.gov An alternative, higher-yielding route to the required cis- and trans-2,5-disubstituted piperidine precursor involves treating the substituted pyridine with m-CPBA to form the N-oxide, which is then reduced. nih.gov

The Michael reaction is a key strategy for introducing substituents at various positions on the scaffold. For instance, the reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylate with α,β-unsaturated carbonyl compounds like acrolein or crotonaldehyde (B89634) leads to the formation of 6- and 6,8-substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. researchgate.net The stereoselectivity of this Michael addition can be influenced by the reaction conditions, such as the choice of base and solvent. researchgate.net

Functionalization has also been achieved at the C-5 position. The synthesis of N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide involves the reaction of a 1-azabicyclo[3.3.1]nonane derivative with chloroacetyl chloride in the presence of a base, demonstrating the possibility of attaching functional side chains to the carbocyclic portion of the scaffold. evitachem.com

The table below summarizes selected derivatization strategies at various skeletal positions.

Target Position Starting Material Key Reagents/Reactions Product Type Reference
C-82,5-Disubstituted Pyridine1. Catalytic Reduction (PtO₂, H₂) 2. Ethyl acrylate 3. Dieckmann Cyclization 4. Acid DecarboxylationC(8) substituted 1-azabicyclo[3.3.1]nonan-4-one nih.gov
C-6, C-8Methyl 1-benzyl-4-oxopiperidine-3-carboxylateMichael addition with α,β-unsaturated carbonyls (e.g., acrolein, crotonaldehyde)6,8-substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate researchgate.net
C-5 (via methyl group)1-Azabicyclo[3.3.1]nonane-5-yl-methanamine derivativeChloroacetyl chloride, baseN-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide evitachem.com

Synthesis of Novel Heterocyclic Analogs from the 1-Azabicyclo[3.3.1]nonane Scaffold

The rigid 1-azabicyclo[3.3.1]nonane framework serves as a valuable building block for the construction of more complex, fused heterocyclic systems. nih.govrsc.org These novel analogs often exhibit unique biological activities and are of significant interest in medicinal chemistry. Various synthetic strategies have been developed to append additional rings to the core structure, leading to diverse molecular architectures.

One prominent approach involves the condensation of functionalized bicyclo[3.3.1]nonane precursors with suitable reagents to form new heterocyclic rings. For example, new compounds featuring fused thiazole (B1198619), imidazothiazole, and triazolothiadiazine rings have been synthesized from 3,7-dihalobicyclo[3.3.1]nonan-2,6-dione or 3-bromobicyclo[3.3.1]nonan-2-one. researchgate.net The reactions proceed through condensation with nucleophilic reagents such as 4-amino-2,4-dihydro-3H-triazolothione, 2-thiobenzimidazole, or thiocarbamide. researchgate.net

Radical cyclization presents another powerful method for creating fused systems. An indole-fused azabicyclo[3.3.1]nonane framework, a common motif in many biologically active alkaloids, has been constructed using a radical-based strategy. rsc.org While initial attempts with Cp₂TiCl were not successful, a SmI₂-mediated radical cyclization protocol effectively enabled the desired ring closure to form the target indole-fused N-bridged ring system. rsc.org This modular approach holds potential for the synthesis of a wide array of alkaloids by incorporating different functionalities. rsc.org

Furthermore, intramolecular cyclization reactions are frequently employed. An aza-Wacker cyclization has been utilized as a key step to construct the bridged core of complex natural products. This method allows for the formation of various bridged bicyclic rings, including the 7-azabicyclo[3.3.1]nonane system. thieme-connect.com Similarly, a reaction cascade involving an aza-Achmatowicz rearrangement followed by an indole (B1671886) nucleophilic cyclization has been developed to generate an indole-fused azabicyclo[3.3.1]nonane core, which is central to the macroline (B1247295) family of alkaloids. researchgate.net

The table below outlines representative methods for synthesizing novel heterocyclic analogs from the 1-azabicyclo[3.3.1]nonane scaffold.

Fused Ring System Scaffold Precursor Key Reagents/Methodology Resulting Structure Reference
Fused Thiazole/Imidazothiazole3,7-Dihalobicyclo[3.3.1]nonan-2,6-dioneCondensation with 2-thiobenzimidazole or thiocarbamideBicyclo[3.3.1]nonane-fused thiazole derivatives researchgate.net
Fused Triazolothiadiazine3,7-Dihalobicyclo[3.3.1]nonan-2,6-dioneCondensation with 4-amino-2,4-dihydro-3H-triazolothioneBicyclo[3.3.1]nonane-fused triazolothiadiazine researchgate.net
Fused IndoleAldehyde- or ketone-tethered indoleSmI₂-mediated radical cyclizationIndole-fused azabicyclo[3.3.1]nonane rsc.org
Fused Indole (Macroline core)Aza-Achmatowicz rearrangement productIndole nucleophilic cyclizationIndole-fused azabicyclo[3.3.1]nonane researchgate.net
Various Bridged SystemsUnsaturated amine precursorAza-Wacker cyclization7-Azabicyclo[3.3.1]nonane containing systems thieme-connect.com

Structure Activity Relationship Sar Studies and Molecular Recognition

Design Principles for Modifying the 1-Azabicyclo[3.3.1]nonan-3-ol Scaffold

The 1-azabicyclo[3.3.1]nonane framework is a key structural motif found in a variety of biologically active natural products and serves as a valuable intermediate in the synthesis of more complex molecular structures. vu.lt The design principles for modifying this scaffold are centered on its unique V-shaped conformation, which is derived from the fusion of two cyclohexane (B81311) rings. vu.lt The inherent conformational flexibility of the bicyclo[3.3.1]nonane system, which can exist in chair-chair, boat-chair, and boat-boat conformations, provides a foundational principle for modification. vu.lt

Key design strategies involve the introduction of substituents at specific positions to influence the conformational preference of the rings. The substitution at the 3- and 7-positions has the most significant impact on the conformation. vu.lt For instance, introducing a substituent at the C3 or C7 position can shift the equilibrium towards a boat-chair conformation to alleviate steric interactions. vu.lt This conformational control is a powerful tool in orienting pharmacophoric groups in three-dimensional space to achieve optimal interactions with a biological target.

Another important design principle is the strategic placement of functional groups to engage in specific interactions, such as hydrogen bonding or hydrophobic interactions, with the receptor binding pocket. The hydroxyl group at the C3 position of this compound, for example, can act as a hydrogen bond donor or acceptor, a feature that can be critical for molecular recognition. Modifications often focus on the nitrogen atom, the hydroxyl group, and the carbon skeleton to fine-tune the electronic and steric properties of the molecule.

Stereochemical Influence on Molecular Recognition and Ligand Binding

The stereochemistry of the this compound scaffold is a critical determinant of its molecular recognition and ligand binding capabilities. The rigid bicyclic structure possesses multiple stereocenters, and the spatial arrangement of substituents significantly affects how the molecule interacts with its biological target.

For instance, in related oxide-bridged phenylmorphans, the stereochemical arrangement of substituents has been shown to be crucial for opioid receptor binding. nih.gov The relative orientation of the phenyl ring and other functional groups, dictated by the stereochemistry of the bicyclic core, determines whether the compound acts as an agonist or antagonist and influences its selectivity for different opioid receptor subtypes. This highlights the general principle that precise stereochemical control is essential for designing ligands with desired pharmacological profiles based on the this compound scaffold.

Impact of Substituents on Receptor Binding Affinity and Selectivity

The introduction of various substituents onto the this compound core has a profound impact on receptor binding affinity and selectivity. The nature, size, and position of these substituents can modulate the interaction with different receptors, including muscarinic, nicotinic, and sigma receptors.

For example, C8-substituted 1-azabicyclo[3.3.1]non-3-enes have been shown to be potent muscarinic receptor antagonists. nih.gov In one study, an exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene derivative displayed high affinity for all five muscarinic receptor subtypes. nih.gov This suggests that the substituent at the C8 position plays a key role in the interaction with these receptors.

In the context of sigma receptors, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been developed as potent and selective σ2 receptor ligands. nih.gov The substituents on the nitrogen atom were found to be critical for both affinity and selectivity over σ1 receptors. nih.gov For instance, the introduction of a 4-aminophenethyl group on the nitrogen atom of a related carbamate (B1207046) series resulted in a compound with high affinity and excellent selectivity for σ2 versus σ1 receptors.

Furthermore, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands based on the related 3,7-diazabicyclo[3.3.1]nonane scaffold, the nature of the substituents and the hydrogen bond acceptor system were found to strongly influence nAChR interaction. nih.gov Small alkyl chains or specific substituted phenyl rings attached to a carboxamide group led to high-affinity ligands for the α4β2* nAChR subtype. nih.gov These findings underscore the principle that targeted substitution is a powerful strategy for tuning the pharmacological properties of ligands derived from the 1-azabicyclo[3.3.1]nonane framework.

In vitro Receptor Binding Investigations and Mechanistic Insights

In vitro receptor binding assays are essential for characterizing the interaction of this compound derivatives with their biological targets and for elucidating the mechanisms underlying their activity. These studies typically involve radioligand binding assays to determine the affinity of the compounds for specific receptors, expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For instance, pharmacological investigations of C8-substituted 1-azabicyclo[3.3.1]non-3-enes have documented their ability to efficiently bind to human M1-M5 muscarinic receptors. nih.gov The Ki values obtained from these studies provide a quantitative measure of the binding affinity and allow for the comparison of different derivatives. One particular compound, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, exhibited Ki values that were significantly lower than those of the endogenous ligand acetylcholine, indicating a high affinity. nih.gov

Similarly, in vitro binding studies of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs identified potent σ2 receptor ligands with Ki values in the nanomolar range and high selectivity against the σ1 receptor subtype. nih.gov Direct binding studies using radiolabeled ligands, such as [18F]WC-59, have confirmed specific binding to σ2 receptors in tumor cell membrane preparations. nih.gov These in vitro investigations are crucial for establishing the SAR and for selecting promising candidates for further development.

The following table summarizes the in vitro binding affinities of selected 1-azabicyclo[3.3.1]nonane derivatives for various receptors.

CompoundReceptorKi (nM)
exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-eneMuscarinic M1Data not specified, but high affinity reported nih.gov
Muscarinic M2Data not specified, but high affinity reported nih.gov
Muscarinic M3Data not specified, but high affinity reported nih.gov
Muscarinic M4Data not specified, but high affinity reported nih.gov
Muscarinic M5Data not specified, but high affinity reported nih.gov
WC-26 (N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analog)Sigma-22.58 nih.gov
WC-59 (N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analog)Sigma-20.82 nih.gov

Comparative Analysis of Receptor Interactions with Related Bicyclic Systems

A comparative analysis of the receptor interactions of this compound with related bicyclic systems, such as 3-azabicyclo[3.3.1]nonanes, 9-azabicyclo[3.3.1]nonanes, and 3,7-diazabicyclo[3.3.1]nonanes, provides valuable insights into the role of the scaffold's architecture in determining biological activity.

The positioning of the nitrogen atom(s) within the bicyclic framework significantly influences the molecule's properties, including its basicity, conformational preferences, and the spatial orientation of its substituents. For example, the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a naturally occurring motif that interacts with nicotinic acetylcholine receptors (nAChRs). nih.gov The presence of two nitrogen atoms offers additional points for modification and can lead to ligands with high affinity and subtype selectivity for α4β2* nAChRs. nih.gov

In contrast, the 2-azabicyclo[3.3.1]nonane system is found in compounds targeting opioid receptors. bohrium.com The different arrangement of the nitrogen bridge in the 2-azabicyclo[3.3.1]nonane scaffold compared to the 1-azabicyclo[3.3.1]nonane system results in a distinct three-dimensional shape, which in turn leads to different interactions with the opioid receptor binding site.

Furthermore, indole (B1671886) alkaloids containing the azabicyclo[3.3.1]nonane architecture have been shown to possess a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. nih.govrsc.org This highlights the versatility of the broader bicyclo[3.3.1]nonane framework in medicinal chemistry. The specific heteroatom substitution pattern within the bicyclic system is a key determinant of the resulting pharmacological profile.

Applications As Synthetic Intermediates and Molecular Scaffolds

Role as a Key Intermediate in Multi-Step Organic Synthesis

The 1-azabicyclo[3.3.1]nonane framework is a pivotal intermediate in the synthesis of a variety of complex organic molecules and specialized chemical agents. Its structural integrity and reactive functional groups allow it to be chemically modified through sequential reactions to yield target compounds that would be difficult to assemble through other means.

A notable application is in the preparation of nitroxyl (B88944) radicals like 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). The synthesis of ABNO, a highly active organocatalyst for the oxidation of alcohols, often proceeds through the intermediate 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. orgsyn.orgresearchgate.netacs.org In a typical sequence, this intermediate is formed and then further processed through dehydration and subsequent hydrogenation before the final oxidation to the stable radical. orgsyn.org

Furthermore, derivatives of the azabicyclo[3.3.1]nonane core are instrumental in creating novel therapeutic candidates. For instance, synthetic routes starting from substituted pyridines yield C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones. These multi-step syntheses involve the formation of a bicyclic intermediate which is then decarboxylated to produce the final ketone product, demonstrating the utility of the bicyclic system as a foundational structure. nih.gov

Utilization as a Rigid Scaffold for the Generation of Compound Libraries

In drug discovery and medicinal chemistry, the concept of a molecular scaffold is crucial. A scaffold provides a core structure from which a multitude of derivatives can be synthesized, creating a "library" of related compounds. The 1-azabicyclo[3.3.1]nonane system is an excellent example of a rigid scaffold. Its conformational inflexibility ensures that substituents placed at different positions on the rings will have a predictable spatial relationship to one another. researchgate.net

This three-dimensional definition is a significant advantage over more flexible, linear (aliphatic) or flat (aromatic) structures. By using the azabicyclononane core, chemists can explore the chemical space around a biological target more systematically. The defined "V-shape" of the bicyclo[3.3.1]nonane framework allows for the creation of compounds that can interact with the complex surfaces of proteins and other biological macromolecules. vu.lt The synthesis of libraries based on this scaffold allows researchers to investigate structure-activity relationships (SAR) systematically, leading to the optimization of drug candidates.

Development of Analogues for Advanced Medicinal Chemistry Research

The azabicyclo[3.3.1]nonane architecture is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. nih.gov Its derivatives have been explored for a wide range of therapeutic applications, highlighting its importance in medicinal chemistry.

Key research findings include:

Sigma Receptor Ligands : A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogues have been synthesized and identified as highly potent and selective ligands for the σ2 receptor. nih.gov Compounds such as WC-26 and WC-59 emerged from this research, demonstrating the scaffold's utility in developing agents for potential use in PET imaging and as chemosensitizers. nih.gov

Muscarinic Receptor Antagonists : Researchers have developed C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes that bind effectively to human M1-M5 muscarinic receptors and function as antagonists. nih.gov The defined structure of the bicyclic core was essential for achieving high affinity. nih.gov

Broad Biological Activity : Indole (B1671886) alkaloids that incorporate the azabicyclo[3.3.1]nonane structure have shown a remarkable range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiarrhythmic properties. nih.govrsc.org This underscores the versatility of the scaffold in generating diverse pharmacological effects. Additionally, related 2-azabicyclo[3.3.1]nonanes have been linked to opioid receptor activity. bohrium.com

The development of these analogues involves modifying the core 1-azabicyclo[3.3.1]nonan-3-ol structure, for example, by altering substituents on the nitrogen atom or at various positions on the carbon rings, to fine-tune their interaction with specific biological targets.

Analogue Class Biological Target/Activity Example Compounds
Phenylcarbamatesσ2 ReceptorWC-26, WC-59
Substituted AzabicyclononenesMuscarinic Receptorsexo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene
Indole AlkaloidsAnticancer, Antimalarial, etc.Not specified
2-Azabicyclo[3.3.1]nonanesOpioid ReceptorsNot specified

Potential in Materials Science and Supramolecular Chemistry

While extensively used in medicinal chemistry, the unique structural characteristics of the bicyclo[3.3.1]nonane framework also present opportunities in materials science and supramolecular chemistry. Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures held together by non-covalent forces like hydrogen bonds.

The V-shaped, cleft-like geometry of the bicyclo[3.3.1]nonane scaffold makes it an attractive building block, or "synthon," for constructing larger, pre-programmed assemblies. vu.lt Researchers have explored using this framework to create chiral, C2-symmetric molecules with hydrogen-bonding patterns at each end. The goal is to induce these molecules to self-assemble into well-defined tubular structures through end-to-end association. vu.lt Although applications of these compounds in supramolecular chemistry are not as developed as in other fields, they have been used to create lattice inclusion hosts and crown ethers. vu.lt The rigidity and defined stereochemistry of the scaffold are key to controlling the formation of these complex, higher-order structures.

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